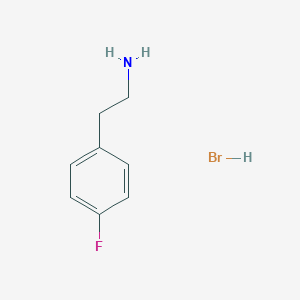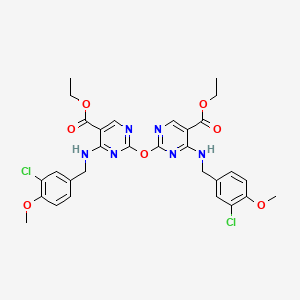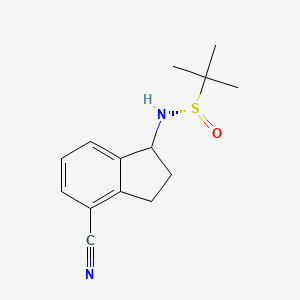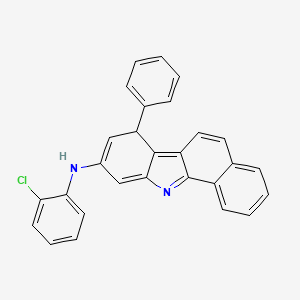
Bromhidrato de 2-(4-Fluorofenil)etilamina
Descripción general
Descripción
“2-(4-Fluorophenyl)ethylamine Hydrobromide” is a chemical compound with the CAS RN:1807536-06-6 . It is also known by other names such as 2-(4-Fluorophenyl)ethanamine Hydrobromide .
Synthesis Analysis
2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .Molecular Structure Analysis
The molecular formula of 2-(4-Fluorophenyl)ethylamine Hydrobromide is C__8H__1__0FN·HBr . The molecular weight is 220.09 . A study on a jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster revealed that the structure consists of a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain in the most stable gauche conformer of 4-FPEA .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)ethylamine Hydrobromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .Mecanismo De Acción
2-(4-Fluorophenyl)ethylamine Hydrobromide is believed to act as an inhibitor of various enzymes involved in biochemical pathways. Specifically, it is thought to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, hormones, and other molecules. It is also believed to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)ethylamine Hydrobromide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, hormones, and other molecules. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. Additionally, it has been shown to have an effect on the structure and function of proteins, and to modulate cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Fluorophenyl)ethylamine Hydrobromide has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a wide range of biochemical and physiological effects. However, it is not as effective at inhibiting enzymes as other compounds and its effects may vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several potential future directions for 2-(4-Fluorophenyl)ethylamine Hydrobromide. One potential direction is to further investigate its effects on the structure and function of proteins and its ability to modulate cellular signaling pathways. Additionally, it could be used to develop new pharmaceuticals and reagents for use in organic synthesis. Finally, it could be used to further investigate the role of enzymes in biochemical pathways, and to develop new methods of inhibiting enzyme activity.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Arilpirimidina
Este compuesto sirve como nucleófilo en la síntesis de derivados de 2-amino-4-arilpirimidina . Estos derivados son significativos debido a su amplia gama de actividades farmacológicas, incluidas las propiedades antivirales, antiinflamatorias y anticancerígenas.
Preparación de Paladaciclos
Bromhidrato de 2-(4-Fluorofenil)etilamina: se utiliza en la preparación de fenetilaminas primarias ortometiladas. Estas son cruciales para formar complejos que contienen paladaciclos de seis miembros, que tienen aplicaciones en catálisis y síntesis orgánica .
Investigación de Materiales para Células Solares
El compuesto encuentra aplicación en el campo de los materiales para células solares. Es probable que esté involucrado en el desarrollo de nuevos materiales que mejoren la eficiencia y la estabilidad de las células solares .
Estudio de los Efectos de la Sustitución de Flúor
Los investigadores han investigado el efecto de la sustitución de flúor en el paisaje conformacional de este compuesto. Tales estudios son esenciales para comprender el comportamiento molecular y diseñar nuevas moléculas con las propiedades deseadas .
Química Analítica
Con su alta pureza, el This compound se utiliza en varias aplicaciones de química analítica. Proporciona un estándar para calibrar instrumentos y validar métodos analíticos .
Estudios de Seguridad y Regulatorios
Se estudia el perfil de seguridad del compuesto, incluido el potencial de irritación de la piel y los ojos, para garantizar una manipulación segura y el cumplimiento de las normas regulatorias .
Educación Química
Debido a sus propiedades y aplicaciones bien documentadas, el This compound también se utiliza en la educación química para la formación práctica de laboratorio y la demostración de técnicas analíticas .
Desarrollo de Medicamentos
El papel del compuesto como bloque de construcción en la química medicinal lo convierte en un activo valioso en el desarrollo de medicamentos, particularmente en las primeras etapas de la síntesis de nuevos candidatos a fármacos .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUPOUGVYVYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807536-06-6 | |
| Record name | 2-(4-Fluorophenyl)ethylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Fluorophenyl)ethylamine Hydrobromide improve the efficiency of perovskite light-emitting diodes (PeLEDs)?
A: The research paper highlights that 2-(4-Fluorophenyl)ethylamine Hydrobromide, alongside Lithium Bromide and Diethylamine Hydrobromide, acts as a defect-passivation agent in PeLED fabrication []. This means that the compound effectively reduces defects within the perovskite layer of the device. These defects often act as traps for charge carriers (electrons and holes) that are essential for light emission. By minimizing these traps, 2-(4-Fluorophenyl)ethylamine Hydrobromide contributes to a more efficient flow of charge carriers, ultimately leading to improved PeLED performance with higher light output and potentially enhanced device lifespan.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)
![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)




![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)
![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)
